Product packaging for Boc-lys(ipr)-OH(Cat. No.:CAS No. 66880-55-5)

Boc-lys(ipr)-OH

Cat. No.: B557095
CAS No.: 66880-55-5
M. Wt: 288.38 g/mol
InChI Key: JJPXNZZCOCUYDQ-NSHDSACASA-N
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Description

Significance of Protected Amino Acids as Building Blocks in Organic and Peptide Chemistry

Amino acids, the fundamental units of proteins, possess multiple reactive functional groups: an α-amino group, an α-carboxyl group, and a side chain that can also contain reactive moieties (e.g., amino, hydroxyl, carboxyl, thiol, imidazole, guanidine (B92328) groups) iris-biotech.dealtabioscience.comsbsgenetech.comchemistry.coachresearchgate.net. In the synthesis of peptides and other complex organic molecules, these multiple functionalities can lead to undesirable side reactions, such as polymerization, self-coupling, or incorrect bond formation, if not appropriately managed sbsgenetech.comresearchgate.netwikipedia.orgbiosynth.com.

Protecting groups are chemical moieties temporarily attached to reactive functional groups to prevent them from participating in reactions during specific synthetic steps iris-biotech.desbsgenetech.comchemistry.coachresearchgate.net. This strategic masking allows chemists to direct reactivity to desired sites, ensuring the formation of specific amide bonds in peptide synthesis and enabling the construction of complex molecular architectures with high fidelity and yield sbsgenetech.combiosynth.comthermofisher.com. The concept of "orthogonality" is crucial here, referring to the ability to selectively remove one protecting group in the presence of others, allowing for stepwise and controlled synthesis iris-biotech.debiosynth.comsigmaaldrich.com.

Overview of Nα-Boc-Nε-isopropyl-L-lysine within the Landscape of Lysine (B10760008) Derivatives

Lysine is a naturally occurring α-amino acid characterized by its basic side chain, which terminates in a primary amino group (ε-amino group). This ε-amino group provides a site for various post-translational modifications in biological systems and offers a handle for chemical derivatization in synthetic chemistry nih.gov.

In peptide synthesis, lysine's ε-amino group often requires protection to prevent it from interfering with peptide bond formation at the α-amino group or the α-carboxyl group. Various protecting groups can be employed for the ε-amino position, including Boc, benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), 2-chlorobenzyloxycarbonyl (2-Cl-Z), allyloxycarbonyl (Aloc), and more specialized groups like Dde and ivDde, which offer orthogonality sigmaaldrich.comchemimpex.compeptide.comisotope.comthermofisher.com.

Nα-Boc-Nε-isopropyl-L-lysine (Boc-Lys(iPr)-OH) distinguishes itself by featuring a Boc group protecting the α-amino group and an isopropyl group attached to the ε-amino nitrogen. Unlike typical protecting groups (e.g., Boc, Fmoc, Z), the isopropyl group is an alkyl substituent. While it can offer some steric hindrance and influence solubility, its primary role is not as a labile protecting group that is removed during synthesis to reveal a reactive amine. Instead, it represents a permanent modification of the lysine side chain, altering the physicochemical properties of the amino acid and any peptides incorporating it nih.govchemimpex.com. This modification differentiates it from lysine derivatives where the ε-amino group is protected by groups designed for selective deprotection and subsequent functionalization, such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Dde)-OH sigmaaldrich.compeptide.comisotope.comthermofisher.com. The presence of the isopropyl group can impact peptide conformation, hydrophobicity, and interactions with biological targets.

Rationale for Comprehensive Academic Research Analysis of this compound

The comprehensive analysis of Nα-Boc-Nε-isopropyl-L-lysine is warranted due to its utility as a versatile building block in several key areas of chemical research. Its primary application lies in peptide synthesis , where it serves as a modified amino acid residue. By incorporating this derivative, researchers can introduce specific structural alterations into peptides, potentially influencing their biological activity, stability, or pharmacokinetic properties chemimpex.com.

Beyond standard peptide synthesis, this compound is recognized for its role in drug development chemimpex.com. The ability to create tailored compounds with precise amino acid sequences is fundamental to pharmaceutical research, and modified amino acids like this compound offer avenues for designing novel drug candidates with enhanced efficacy and specificity chemimpex.com. Furthermore, its compatibility with various coupling reactions makes it a valuable component in the formulation of advanced materials and bioconjugates , including applications in drug delivery systems and biomaterials chemimpex.com.

The compound's potential extends to protein engineering , where it can be used to design proteins with improved properties such as increased stability or altered activity, crucial for biotechnological applications chemimpex.com. Additionally, research in neuroscience has utilized lysine derivatives where modifications can influence receptor interactions, providing insights into neurological functions and potential therapeutic targets chemimpex.com. The unique structural modification conferred by the isopropyl group on the lysine side chain presents opportunities to explore novel peptide structures and their associated biological or material properties, thus justifying in-depth academic investigation.

Physicochemical Properties and Research Applications

Nα-Boc-Nε-isopropyl-L-lysine (this compound) is characterized by a specific set of physicochemical properties that dictate its handling and application in synthesis.

Table 1: Physicochemical Properties of Nα-Boc-Nε-isopropyl-L-lysine

PropertyValueSource
CAS Number66880-55-5 chemimpex.com
Molecular FormulaC₁₄H₂₈N₂O₄ chemimpex.com
Molecular Weight288.38 g/mol chemimpex.com
AppearanceWhite powder chemimpex.com
Purity≥ 99% (titration) chemimpex.com
Optical Rotation[α]D20 = +6 ± 2º (c=2% in H₂O) chemimpex.com
Storage Conditions0-8°C chemimpex.com

Detailed Research Findings and Applications

The utility of this compound in chemical research is primarily demonstrated through its applications as a specialized building block:

Peptide Synthesis: It is a key component in the synthesis of peptides, allowing chemists to selectively modify amino acid residues. This enhances the efficiency and precision of peptide construction for various research purposes chemimpex.com.

Drug Development: The compound plays a crucial role in creating pharmaceutical candidates. Its unique structure enables specific amino acid modifications that can lead to improved drug efficacy and stability chemimpex.com.

Advanced Materials and Bioconjugates: this compound is employed in the formulation of advanced materials and bioconjugates, contributing to innovation in drug delivery systems and biomaterials chemimpex.com.

Protein Engineering: It is valuable for designing proteins with enhanced properties, such as increased stability or altered activity, which is essential in various biotechnological applications chemimpex.com.

Neuroscience Research: The compound is utilized in studies related to neurotransmitter systems, where modifications to lysine residues can influence receptor interactions, offering insights into neurological functions and potential treatments chemimpex.com.

Tailored Compound Synthesis: Its structure allows for selective reactions, facilitating the creation of tailored compounds for therapeutic use chemimpex.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28N2O4 B557095 Boc-lys(ipr)-OH CAS No. 66880-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPXNZZCOCUYDQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66880-55-5
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations Involving Boc Lys Ipr Oh

Strategies for the Nα-tert-Butyloxycarbonylation of Lysine (B10760008) Residues

The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino terminus of amino acids is a cornerstone of many peptide synthesis strategies. This protection prevents unwanted reactions at the N-terminus during peptide coupling steps.

Direct Nα-Boc Protection Techniques for Amino Acids

The most prevalent method for introducing the Boc group onto the α-amino function of amino acids, including lysine, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640) organic-chemistry.orgresearchgate.netwikipedia.orgorgsyn.org. This reagent is highly reactive and readily acylates primary amines under mild conditions.

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction. Common bases include sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (B128534) (TEA) organic-chemistry.orgwikipedia.orgorgsyn.orgrsc.org. The reaction can be performed in aqueous solutions, mixed aqueous-organic solvent systems (such as dioxane/water or acetone (B3395972)/water), or anhydrous organic solvents depending on the substrate's solubility and sensitivity organic-chemistry.orgwikipedia.orgorgsyn.orgrsc.org. High yields, often exceeding 80-95%, are generally achieved under these conditions, with minimal side products organic-chemistry.orgorgsyn.orgrsc.org.

Table 1: Common Nα-Boc Protection Methods for Amino Acids

ReagentBase(s)Solvent(s)Typical ConditionsYield RangeReferences
Boc₂ONaOH, NaHCO₃, TEA, DMAPWater, Dioxane, Acetone, Methanol, AcetonitrileRoom temperature, Ice bath, Anhydrous conditions80-95%+ organic-chemistry.orgwikipedia.orgorgsyn.orgrsc.org

Orthogonal Protection Approaches for Lysine Side Chains

Orthogonal protection refers to the use of different protecting groups that can be selectively removed under distinct chemical conditions without affecting each other. This strategy is crucial for complex peptide synthesis, allowing for regioselective modifications. While Boc-lys(iPr)-OH features an isopropyl group at the Nε position, which is generally considered a permanent modification rather than a removable protecting group, the concept of orthogonality is fundamental to lysine chemistry.

The Boc group itself is acid-labile, typically removed by trifluoroacetic acid (TFA) or HCl in organic solvents organic-chemistry.org. This lability is orthogonal to protecting groups removed by basic conditions (e.g., Fmoc, removed by piperidine), nucleophilic reagents (e.g., Dde or ivDde, removed by hydrazine), or catalytic hydrogenation (e.g., Z/Cbz, removed by Pd/H₂) iris-biotech.deiris-biotech.desigmaaldrich.comkohan.com.twsigmaaldrich.combzchemicals.com. Therefore, the Nα-Boc protection strategy is compatible with various Nε-protecting groups that enable selective manipulation of the lysine side chain during peptide synthesis. For instance, if a different Nε protecting group were to be used in conjunction with Nα-Boc protection, the selective removal of either the Nα-Boc (with acid) or the Nε group (with its specific reagent) would be achievable iris-biotech.deiris-biotech.desigmaaldrich.comkohan.com.twsigmaaldrich.combzchemicals.com.

Installation and Derivatization of the Nε-Isopropyl Moiety on Lysine

The introduction of the isopropyl group onto the ε-amino group of lysine is typically accomplished through reductive amination. This method involves the reaction of the amine with a carbonyl compound, followed by reduction of the intermediate imine or enamine nih.govhamptonresearch.comnih.govresearchgate.net.

For the synthesis of the Nε-isopropyl derivative, lysine (or a suitably protected lysine precursor) is reacted with acetone in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) nih.govhamptonresearch.comnih.gov. This process selectively targets the more nucleophilic ε-amino group of lysine nih.govhamptonresearch.comnih.gov. The reaction conditions, such as temperature and solvent (often water or ethanol), are optimized to ensure efficient alkylation and minimize side reactions nih.govhamptonresearch.comnih.gov. This reductive alkylation strategy is also applicable to proteins, allowing for the modification of lysine residues in a biological context nih.govhamptonresearch.comnih.gov.

Table 2: Reductive Amination for Nε-Isopropylation of Lysine

Substrate (Lysine derivative)Carbonyl SourceReducing Agent(s)Solvent(s)Typical ConditionsNotesReferences
L-Lysine or protected LysineAcetoneNaBH₄, NaBH₃CNWater, Ethanol4°C, OvernightTargets ε-amino group nih.govhamptonresearch.comnih.gov

Synthetic Routes to Nα-Boc-Nε-isopropyl-L-lysine and Related Di-Protected Lysine Analogues

The synthesis of this compound typically involves a sequence of protection and modification steps, often performed in solution phase.

Solution-Phase Synthetic Protocols for this compound

Solution-phase synthesis offers flexibility and control over reaction parameters, making it suitable for preparing this compound. A common synthetic strategy involves first protecting the α-amino group of L-lysine with the Boc moiety, followed by the introduction of the isopropyl group at the ε-amino position.

General Synthetic Pathway:

Nα-Boc Protection: L-lysine is reacted with Boc₂O under basic conditions, as described in Section 2.1.1, to yield Nα-Boc-L-lysine sigmaaldrich.com.

Nε-Isopropylation: The resulting Nα-Boc-L-lysine is then subjected to reductive amination with acetone and a suitable reducing agent (e.g., NaBH₄) to install the isopropyl group at the ε-amino position nih.govhamptonresearch.comnih.gov.

Alternatively, the sequence can be reversed:

Nε-Isopropylation: L-lysine is first reacted with acetone via reductive amination to form Nε-isopropyl-L-lysine.

Nα-Boc Protection: The Nε-isopropyl-L-lysine is then protected at the α-amino group using Boc₂O and appropriate basic conditions.

The choice of intermediates and reaction conditions is critical for achieving high purity and yield of the final this compound product google.comsmolecule.commoldb.comgoogle.comchemimpex.com.

Precursors and Intermediate Building Blocks in this compound Synthesis

The synthesis of this compound fundamentally begins with L-lysine, the natural amino acid rsc.orgsigmaaldrich.comgoogle.comscispace.comsigmaaldrich.comgoogle.comontosight.ai. Key intermediate building blocks that can be utilized in its synthesis include:

L-lysine: The primary starting material.

Nα-Boc-L-lysine: A common intermediate where the α-amino group is protected, leaving the ε-amino group available for modification sigmaaldrich.com. This intermediate is commercially available and can be synthesized readily.

Nε-isopropyl-L-lysine: A less commonly cited direct precursor for this compound synthesis, but conceptually possible where the ε-amino group is modified prior to Nα-Boc protection.

While other di-protected lysine derivatives exist, such as Fmoc-lysine or Z-lysine variants, they are distinct from the target compound, this compound, which specifically features an isopropyl group on the ε-amino nitrogen.

Table 3: Key Synthetic Steps and Intermediates for this compound

StageStarting Material/IntermediateKey TransformationProduct/IntermediateReferences
Initial Precursor L-lysine-L-lysine rsc.orgsigmaaldrich.comgoogle.comscispace.comsigmaaldrich.comgoogle.comontosight.ai
Step 1 (Option A) L-lysineNα-Boc Protection (e.g., Boc₂O, base)Nα-Boc-L-lysine sigmaaldrich.com
Step 2 (Option A) Nα-Boc-L-lysineNε-Isopropylation (Acetone, reductive amination)Nα-Boc-Nε-isopropyl-L-lysine (this compound) nih.govhamptonresearch.comnih.gov
Step 1 (Option B) L-lysineNε-Isopropylation (Acetone, reductive amination)Nε-isopropyl-L-lysine nih.govhamptonresearch.comnih.gov
Step 2 (Option B) Nε-isopropyl-L-lysineNα-Boc Protection (e.g., Boc₂O, base)Nα-Boc-Nε-isopropyl-L-lysine (this compound) organic-chemistry.orgwikipedia.orgorgsyn.orgrsc.org
Target Compound --Nα-Boc-Nε-isopropyl-L-lysine (this compound) moldb.com

Role of Boc Lys Ipr Oh in Peptide and Peptidomimetic Synthesis

Fundamental Principles of Utilizing Nα-Boc-Nε-isopropyl-L-lysine as a Peptide Building Block

The utility of Boc-Lys(iPr)-OH in peptide synthesis stems from the foundational principles of protecting group chemistry. In peptide synthesis, reactive functional groups on amino acids that are not intended to participate in peptide bond formation must be temporarily masked with protecting groups. nih.gov The Boc group on the α-amino group of this compound serves this purpose, preventing self-polymerization and allowing for controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.commasterorganicchemistry.com This protection is typically stable under the conditions required for peptide coupling but can be readily removed to expose the α-amino group for the next coupling reaction.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Nε-Isopropyl-L-lysine Residues

Strategies for Fmoc-Based SPPS with Nε-Isopropyl-L-lysine Derivatives (e.g., Fmoc-Lys(iPr,Boc)-OH)

In Fmoc-based SPPS, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. chempep.com To incorporate an Nε-isopropyl-lysine residue using this strategy, a derivative such as Fmoc-Lys(iPr,Boc)-OH is utilized. sigmaaldrich.comalfa-chemistry.com In this building block, the α-amino group is protected by Fmoc, while the Nε-isopropylamino group is further protected with a Boc group. This dual protection is crucial for orthogonal deprotection schemes.

The Fmoc group is removed at each cycle of the synthesis using a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid. chempep.com The Boc group on the side chain, however, is stable to these basic conditions and remains in place throughout the synthesis. It is then removed during the final cleavage of the peptide from the solid support, which is typically achieved using a strong acid like trifluoroacetic acid (TFA). peptide.com This strategy ensures that the Nε-isopropyl group is present in the final peptide. The use of Fmoc-Lys(iPr,Boc)-OH has been noted in the synthesis of GnRH antagonists like Degarelix and the LHRH antagonist Antide. sigmaaldrich.comalfa-chemistry.com

Parameter Description
SPPS Strategy Fmoc-Based Solid-Phase Peptide Synthesis
Building Block Fmoc-Lys(iPr,Boc)-OH
α-Amino Protection Fmoc (Fluorenylmethyloxycarbonyl)
Side-Chain Protection Boc (tert-butyloxycarbonyl) on the Nε-isopropylamino group
Fmoc Deprotection Mild base (e.g., 20% piperidine in DMF)
Final Cleavage & Side-Chain Deprotection Strong acid (e.g., TFA)
Application Example Synthesis of GnRH antagonists (e.g., Degarelix) sigmaaldrich.comalfa-chemistry.com

Applications of this compound in Boc-Based SPPS

In Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group. iris-biotech.deThis compound is directly applicable in this strategy. The Boc group is removed at each step with a mild acid, such as TFA, to allow for the subsequent coupling reaction. The Nε-isopropyl group on the lysine (B10760008) side chain does not require an additional protecting group as it is generally stable under the conditions of Boc-SPPS.

The final cleavage of the peptide from the resin in Boc-SPPS is typically performed with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which does not affect the Nε-isopropyl group. This makes this compound a straightforward building block for introducing Nε-isopropyl-lysine into peptides using this methodology.

Parameter Description
SPPS Strategy Boc-Based Solid-Phase Peptide Synthesis
Building Block This compound
α-Amino Protection Boc (tert-butyloxycarbonyl)
Side-Chain Modification Isopropyl group on the Nε-amino group
Boc Deprotection Mild acid (e.g., TFA)
Final Cleavage Strong acid (e.g., HF, TFMSA)

Solution-Phase Peptide Synthesis Methodologies Employing this compound

While SPPS is dominant, solution-phase peptide synthesis remains a viable strategy, particularly for the large-scale production of shorter peptides. rsc.org In this approach, all reactants are dissolved in a suitable solvent, and purification after each step is typically carried out by extraction or crystallization.

This compound can be effectively used in solution-phase synthesis. The synthesis involves the coupling of peptide fragments in solution. For instance, a dipeptide or tripeptide segment containing the this compound residue can be synthesized and then coupled with other peptide fragments to build the final peptide chain. google.com The Boc protecting group is removed using acidic conditions, and the subsequent coupling is performed using standard coupling reagents. The Nε-isopropyl group remains on the lysine side chain throughout the synthesis and in the final product.

Strategies for the Incorporation of Constrained or Modified Lysine Analogues via this compound

The Nε-isopropyl modification on the lysine side chain in this compound is a form of incorporating a modified lysine analogue. This modification introduces steric bulk and alters the electronic properties of the side chain, which can constrain the local conformation of the peptide backbone.

Further modifications can be achieved by using derivatives of this compound. For example, if a different protecting group scheme is desired for the Nε-isopropylamino group to allow for selective on-resin modification, a building block like Boc-L-Lys(iPr,Z)-OH could be employed. chemimpex.com Here, the benzyloxycarbonyl (Z) group protects the side chain and can be removed under different conditions than the α-Boc group, allowing for site-specific modification of the Nε-isopropylamino group before the final cleavage from the resin. This approach provides a pathway to more complex and constrained lysine analogues within a peptide sequence.

Impact of Nε-Isopropyl-L-lysine on Peptide Conformation and Structural Stability

The incorporation of Nε-isopropyl-L-lysine can have a significant impact on the conformational properties and structural stability of a peptide. The isopropyl group, being a bulky and hydrophobic moiety, can influence peptide folding and assembly.

Conformational Restriction: The steric hindrance introduced by the isopropyl group can restrict the rotational freedom of the lysine side chain, which in turn can influence the local backbone conformation. This can be exploited to favor specific secondary structures, such as β-sheets or turns. mdpi.com

Hydrophobic Interactions: The isopropyl group increases the hydrophobicity of the lysine side chain. This can lead to enhanced hydrophobic interactions within the peptide or with other molecules, potentially stabilizing a particular folded state.

Alteration of Electrostatic Interactions: The presence of the isopropyl group on the ε-amino nitrogen reduces its basicity compared to an unmodified lysine. This alters the charge state of the side chain at physiological pH, which can have a profound effect on electrostatic interactions that are crucial for peptide structure and function. nih.gov Studies on other modified lysine residues have shown that such changes can significantly impact a protein's structural stability and functional properties. researchgate.netnih.gov

Design and Synthesis of Peptidomimetics Featuring Nε-Isopropyl-L-lysine

The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at enhancing properties such as proteolytic stability, bioavailability, and target affinity. uminho.ptnih.gov Nε-Isopropyl-L-lysine is one such amino acid, utilized to introduce specific steric and electronic features into a peptide backbone. The design rationale for including this moiety often stems from the desire to mimic or replace post-translationally modified residues or to probe the steric tolerance of a binding pocket. The synthesis of these peptidomimetics can be achieved through either the incorporation of a pre-synthesized this compound building block during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a lysine residue on the solid support.

A notable application of Nε-isopropyl-lysine in peptidomimetics is in the development of ligands for protein "reader" domains, which recognize post-translationally modified histones. For instance, researchers have designed and synthesized peptidomimetic ligands for the Plant Homeodomain (PHF) finger protein 1 (PHF1) Tudor domain, which naturally binds to trimethylated lysine (Kme3) on histone H3. nih.gov The design strategy involved replacing the endogenous Kme3 with synthetic mimetics to enhance binding affinity. nih.gov

In one study, the replacement of Kme3 with an (ethyl)isopropyl-lysine residue was found to be well-tolerated and moderately improved binding affinity. nih.gov A significant breakthrough was achieved with the synthesis of a peptidomimetic, UNC6641, which incorporated an (isopropyl)phenethyl-lysine residue. This modification resulted in a 20-fold increase in affinity for the PHF1 Tudor domain compared to the native H3K36me3 peptide. nih.gov X-ray crystallography revealed that the isopropyl group of the lysine mimetic establishes favorable hydrophobic interactions with aromatic cage residues (W41, Y47, and F71) of the Tudor domain, which helps to stabilize the binding of the phenethyl group. nih.gov

The synthesis of such peptidomimetics containing Nε-alkylated lysine derivatives can be performed using solution-phase chemistry to create the modified amino acid, which is then incorporated into a peptide sequence via SPPS. nih.gov A common method is reductive amination, performed on a protected lysine derivative. For example, Fmoc-L-lysine can be reacted with a ketone (like acetone) and a reducing agent (like sodium cyanoborohydride) to yield the Nε-isopropyl derivative. nih.gov

Alternatively, the Nε-isopropylation can be carried out directly on a resin-bound peptide. A patent describes a method for the solid-phase chemical modification of a peptide containing a lysine residue. google.com In this procedure, a peptide with a free lysine ε-amino group, attached to the solid support, is reacted with acetone (B3395972) in the presence of sodium cyanoborohydride. google.com This reaction converts the ε-amino group into an N-isopropyl amino group, demonstrating a practical method for introducing this modification post-synthesis. google.com

The building block Fmoc-Lys(iPr,Boc)-OH is commercially available and specifically designed for the incorporation of N-isopropyl-lysine during standard Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com This allows for the direct inclusion of the modified residue at any desired position in the peptide chain without the need for solution-phase precursor synthesis or on-resin modification.

Table 1: Synthetic Protocols for the Preparation of Nε-Alkylated Lysine Derivatives for Peptidomimetic Synthesis. nih.gov

ProtocolStarting MaterialReagentsConditionsOutcome
Protocol A Fmoc-L-lysineAldehyde/Ketone (e.g., acetone), Acetic Acid, Sodium CyanoborohydrideEthanol, Room Temperature, 2 hoursSynthesis of Nε-mono- or di-alkylated Fmoc-L-lysine derivatives.
Protocol B Fmoc-L-lysineKetone (e.g., acetone), Acetic Acid, Sodium Cyanoborohydride, followed by Aldehyde and more Sodium CyanoborohydrideEthanol, 60 °C, 16 hours for each stepStepwise synthesis of asymmetrically Nε-di-substituted Fmoc-L-lysine derivatives.

Applications of Boc Lys Ipr Oh and Its Derivatives in Chemical Biology and Biomedical Research

Development of Bioconjugates and Chemoselective Linkers

The precise control over reactive sites offered by Boc-Lys(iPr)-OH is fundamental to the development of sophisticated bioconjugates and chemical linkers. These molecules are designed to connect different molecular entities, such as a peptide and a drug molecule, or a protein and a fluorescent tag.

Site-Specific Labeling Strategies for Peptides and Proteins

Site-specific labeling involves attaching a molecule of interest (e.g., a dye, a radiolabel, or a drug) to a precise location within a peptide or protein. This compound is instrumental in strategies that require modification of the lysine (B10760008) side chain. During solid-phase peptide synthesis (SPPS), the Nα-Boc group provides temporary protection for the main peptide backbone assembly. The Nε-isopropyl group, being stable under the conditions used to remove the Boc group (typically mild acids like trifluoroacetic acid), ensures that the side-chain amine remains selectively modified.

Once the peptide chain is assembled, the Nε-isopropyl-lysine residue can serve as a unique reactive handle. While the primary amines of other lysine residues in a protein are highly reactive, the secondary amine of the isopropyl-lysine derivative offers altered nucleophilicity. This difference can be exploited for chemoselective ligation reactions, allowing chemists to direct labels or other functional molecules to the specific site where the this compound was incorporated. This level of control is crucial for creating homogenous bioconjugates with consistent properties and functions. chemimpex.com

Synthesis of Heterobifunctional and Multifunctional Linker Molecules

Heterobifunctional linkers possess two different reactive groups, enabling the connection of two distinct molecules that may not otherwise react. This compound and its more synthetically versatile counterpart, Fmoc-Lys(iPr,Boc)-OH, are valuable scaffolds for creating such linkers. The synthesis strategy leverages orthogonal protection, where different protecting groups can be removed independently.

For instance, in Fmoc-Lys(iPr,Boc)-OH, three distinct sites can be sequentially deprotected and functionalized:

The Nα-Fmoc group is removed under basic conditions (e.g., piperidine) to extend the peptide chain.

The Nε-Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to attach one part of the linker.

The carboxylic acid group is activated to connect to another molecule.

This step-wise approach allows for the controlled assembly of complex linkers with precise orientation and functionality, which is essential for applications in antibody-drug conjugates (ADCs) and targeted drug delivery systems. chemimpex.com

FeatureNα-Fmoc GroupNε-Boc Group
Removal Condition Basic (e.g., Piperidine)Acidic (e.g., TFA)
Common Use Peptide backbone elongationSide-chain modification
Orthogonality Allows for selective deprotectionEnables sequential functionalization

Design and Synthesis of Molecular Probes and Sensors

Molecular probes and sensors are designed to detect and report on specific biological events or molecules. The unique properties of modified lysine residues derived from this compound can be harnessed to create highly specific and sensitive tools for research and diagnostics.

Probes for Studying Biomolecular Interactions

Understanding how molecules interact within a cell is fundamental to biology. Molecular probes, often equipped with fluorescent or affinity tags, are essential tools for these studies. Lysine residues are frequently found on the surfaces of proteins and are common sites for modification. By incorporating a derivative of this compound into a synthetic peptide or protein, researchers can introduce a unique point of attachment for a probe.

For example, a peptide designed to bind to a specific enzyme can be synthesized with an Nε-isopropyl-lysine residue. This residue's secondary amine can then be selectively conjugated to a fluorophore. The resulting fluorescently labeled peptide can be used in binding assays to quantify its interaction with the target enzyme, providing valuable data on binding affinity and kinetics. This approach is superior to random labeling, which can result in a heterogeneous mixture of products with compromised biological activity.

Development of Chemical Warfare Agent (CWA) Sensors Utilizing Lysine Conjugates

The detection of highly toxic chemical warfare agents (CWAs), particularly nerve agents, is a critical area of security and environmental monitoring. rsc.org Many nerve agents are organophosphorus compounds that function by irreversibly inhibiting vital enzymes like acetylcholinesterase. researchgate.net Fluorescent probes have emerged as a promising technology for the rapid and sensitive detection of these agents. rsc.orgresearchgate.net

Research in this area has focused on creating sensors that undergo a detectable change in fluorescence upon reaction with a CWA. Lysine conjugates can be incorporated into the structure of these chemosensors. The nucleophilic amine of the lysine side chain can be designed to react with the electrophilic phosphorus center of a nerve agent. By incorporating a precursor like this compound into a peptide scaffold that also contains a fluorophore and a quencher, a "turn-on" sensor can be constructed. In its native state, the sensor's fluorescence is quenched. The reaction of the lysine side chain with the CWA would induce a conformational change that separates the fluorophore from the quencher, resulting in a measurable fluorescent signal. The use of a modified lysine allows for fine-tuning the reactivity and selectivity of the sensor for specific agents.

Utilization in Bioactive Peptide and Drug Candidate Research

This compound and its derivatives are key components in the synthesis of modified peptides with therapeutic potential. chemimpex.comchemimpex.com Altering the side chains of amino acids is a common strategy to enhance the stability, potency, and pharmacokinetic properties of peptide-based drugs. nih.gov

Bioactive peptides are protein fragments that can exert a positive physiological effect. nih.govnih.gov The synthesis of novel bioactive peptides often involves incorporating non-standard amino acids to improve their characteristics. For example, modifying a lysine side chain can protect the peptide from enzymatic degradation, thereby extending its half-life in the body.

A significant application of these specialized amino acids is in the development of peptide drug candidates. The derivative Fmoc-Lys(iPr,Boc)-OH is specifically utilized for the incorporation of N-epsilon-isopropyl-lysine during Fmoc-based solid-phase peptide synthesis. This specific residue is a key structural component in at least two commercially successful drugs:

Degarelix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer.

Antide: A luteinizing hormone-releasing hormone (LHRH) antagonist.

Drug CandidateTherapeutic ClassRole of Modified Lysine
Degarelix GnRH AntagonistEssential for receptor binding and antagonist activity
Antide LHRH AntagonistContributes to the peptide's structure and function

Construction of Peptide-Based Therapeutic Agents

Protected lysine derivatives are fundamental in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutic agents. The use of Boc-Lys(Boc)-OH, a related compound, is well-established for incorporating lysine residues into peptide chains. nbinno.com The dual Boc protection ensures that both the alpha and epsilon amino groups of lysine are shielded from unwanted side reactions during the peptide elongation process. This allows for the sequential and controlled addition of amino acids to build a desired peptide sequence.

The ability to selectively deprotect these groups at specific stages of the synthesis is crucial for creating more complex therapeutic agents. For instance, the epsilon-amino group of a lysine residue can be deprotected to allow for the attachment of other molecules, such as cytotoxic drugs to form antibody-drug conjugates, or polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic profile of the peptide therapeutic. While specific therapeutic agents constructed directly with this compound are not extensively detailed in publicly available literature, the principles of its use are analogous to other orthogonally protected lysine derivatives that are staples in the development of peptide-based drugs.

Contribution to Receptor Ligand Development (e.g., GnRH/LHRH Antagonists)

The modification of lysine side chains plays a significant role in the development of potent and specific receptor ligands. A notable example is in the design of Gonadotropin-Releasing Hormone (GnRH) or Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. These antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer and in assisted reproductive technologies. mdpi.com

GnRH Antagonist Structure Status
AcylineAc-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Aph(Ac)-D-Cit-Leu-Lys(iPr) -Pro-D-Ala-NH2Discontinued in Phase 3
OzarelixAc-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr) -Pro-D-Ala-NH2Discontinued in Phase 3

Table 1: Examples of GnRH Antagonists Incorporating a Lys(iPr) Residue. mdpi.com

The synthesis of such complex peptides relies on the use of appropriately protected amino acid building blocks like this compound to ensure the correct sequence and side-chain modifications are achieved.

Studies on Enzymatic Reactions and Catalysis Utilizing this compound Substrates

While direct studies detailing the use of this compound as a specific substrate in enzymatic reactions and catalysis are not prominent in the available literature, the broader field of lysine-modifying enzymes often utilizes protected lysine derivatives to investigate enzyme-substrate interactions and reaction mechanisms. These enzymes play crucial roles in post-translational modifications, which are vital for cellular signaling and regulation.

Protected lysine derivatives can be incorporated into peptide sequences that are then used as probes to study the activity and specificity of enzymes such as lysine acetyltransferases, methyltransferases, and deacylases. The protecting groups can be designed to be removable under specific conditions, allowing for the controlled initiation of an enzymatic reaction. Furthermore, modifications to the lysine side chain, such as the isopropyl group in this compound, could be used to explore the steric and electronic requirements of an enzyme's active site.

Integration into Material Science for Functional Biopolymers and Nanomaterials

The versatility of protected lysine derivatives extends beyond biological applications into the realm of material science, where they are used to create functional biopolymers and nanomaterials with tailored properties.

The functionalization of carbon nanotubes (CNTs) is a critical step in making them compatible with biological systems and for their use in biomedical applications such as drug delivery and bioimaging. nih.gov Lysine and its derivatives have been employed to modify the surface of CNTs, enhancing their solubility and biocompatibility.

In one approach, a side-chain Boc-protected lysine derivative, H-Lys(Boc)-OH, was used to functionalize single-walled carbon nanotubes (SWCNTs) through a 1,3-cycloaddition reaction. nih.gov This method results in the covalent attachment of lysine molecules to the surface of the nanotubes. The Boc protecting group can subsequently be removed to expose the primary amine of the lysine side chain, which can then be used as a handle for the attachment of other molecules, such as radiometalated chelators for imaging applications. nih.gov

Parameter Value
Functionalization Ratio (H-Lys(Boc)-OH vs. Prato reaction)1.4:1
Percentage of Wall Carbons Modified (SWCNT-Lys-NH2)1.64%

Table 2: Key Findings in the Functionalization of SWCNTs with H-Lys(Boc)-OH. nih.gov

Poly(L-lysine) dendrons are highly branched, tree-like macromolecules with a wide range of potential applications in drug and gene delivery. The synthesis of these complex structures is often achieved through a divergent approach, where successive generations of branching units are added to a central core.

The compound Boc-Lys(Boc)-OH is a key building block in the synthesis of poly(L-lysine) dendrons. rsc.orgfrontiersin.orgnih.gov In this divergent synthesis, the carboxylic acid of Boc-Lys(Boc)-OH is coupled to the amino groups of a core molecule. Subsequently, the Boc protecting groups on the newly added lysine residues are removed, revealing two new amino groups per lysine. This process is then repeated to build up the dendritic structure generation by generation. rsc.org

Generation Reactants Key Reagents
G1Propargylamine, Boc-Lys(Boc)-OHEDC, HOBT, DIPEA
G2G1 Dendron (deprotected), Boc-Lys(Boc)-OHTFA (for deprotection), EDC, HOBT, DIPEA
G3G2 Dendron (deprotected), Boc-Lys(Boc)-OHTFA (for deprotection), EDC, HOBT, DIPEA

Table 3: Simplified Overview of the Divergent Synthesis of Poly(L-lysine) Dendrons. rsc.org

This step-wise approach allows for precise control over the size, shape, and surface functionality of the resulting dendrons, making them highly versatile platforms for various biomedical applications. frontiersin.orgnih.gov

Compound Names

Abbreviation/Name Full Chemical Name
This compoundNα-(tert-Butoxycarbonyl)-Nε-isopropyl-L-lysine
Boc-Lys(Boc)-OHNα,Nε-bis(tert-Butoxycarbonyl)-L-lysine
H-Lys(Boc)-OHNε-(tert-Butoxycarbonyl)-L-lysine
GnRHGonadotropin-Releasing Hormone
LHRHLuteinizing Hormone-Releasing Hormone
PEGPolyethylene Glycol
SWCNTsSingle-Walled Carbon Nanotubes
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBTHydroxybenzotriazole
DIPEAN,N-Diisopropylethylamine
TFATrifluoroacetic Acid

Advanced Analytical and Characterization Methodologies for Boc Lys Ipr Oh and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular structure and the monitoring of chemical transformations in real-time.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the structure of Boc-Lys(iPr)-OH and its precursors. The characteristic chemical shifts and coupling patterns of the protons provide a unique fingerprint of the molecule.

During the synthesis of this compound, ¹H NMR can be used to monitor the progress of the reaction by observing the appearance of signals corresponding to the product and the disappearance of signals from the starting materials. For instance, the introduction of the Boc and isopropyl groups will result in the appearance of characteristic signals in the upfield region of the spectrum. The integration of these signals can also provide quantitative information about the conversion of reactants to products.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Lysine (B10760008) Derivatives

Proton Boc-Lys-OH (in D₂O) Z-Lys(Boc)-OH General Region for Boc Group General Region for Isopropyl Group
α-CH~3.88 ppm~4.2 ppm
β-CH₂~1.70 ppm~1.8 ppm
γ-CH₂~1.44 ppm~1.4 ppm
δ-CH₂~1.68 ppm~1.5 ppm
ε-CH₂~3.00 ppm~3.1 ppm
Boc (tert-butyl)~1.44 ppm~1.4 ppm1.4-1.5 ppm
Isopropyl CHTypically 3.0-3.5 ppm (septet)
Isopropyl CH₃Typically 1.0-1.2 ppm (doublet)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Incorporating Nε-Isopropyl-L-lysine into peptides can influence their secondary and tertiary structures. NMR spectroscopy, particularly two-dimensional (2D) techniques like COSY, TOCSY, and NOESY, is a powerful method for determining the three-dimensional structure of these modified peptides in solution. uzh.chspringernature.com

By analyzing the through-bond (COSY, TOCSY) and through-space (NOESY) correlations between protons, researchers can establish the connectivity of the amino acid residues and determine their spatial proximity. uzh.ch This information is crucial for understanding how the isopropyl modification on the lysine side chain affects peptide folding and interactions with other molecules. For example, the presence of Nε-Isopropyl-L-lysine could introduce steric hindrance or alter hydrophobic interactions, leading to conformational changes that can be precisely mapped by NMR. mdpi.comnih.govnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. It is particularly valuable for the characterization of modified amino acids and complex peptide conjugates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like protected amino acids and peptides. In the context of this compound, MALDI-TOF-MS can be used to:

Confirm Molecular Weight: Accurately determine the molecular mass of the synthesized this compound, verifying the successful incorporation of both the Boc and isopropyl protecting groups.

Assess Purity: Detect the presence of any impurities or byproducts from the synthesis.

Characterize Conjugates: Analyze peptides and other molecules that have been conjugated with this compound, confirming the successful conjugation and determining the molecular weight of the final product. nih.gov

The technique is also employed to identify peptides containing modified lysine residues in proteomics studies. researchgate.net

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry. This technique is invaluable for the detailed characterization of peptide conjugates containing Nε-Isopropyl-L-lysine.

The process involves:

Separation: The complex mixture of a peptide synthesis or conjugation reaction is separated by LC.

Ionization: The separated components are ionized by ESI, a soft ionization method that produces intact molecular ions.

Fragmentation: The molecular ions of interest are selected and fragmented in the mass spectrometer (MS/MS). The resulting fragmentation pattern provides detailed sequence information and allows for the precise localization of the Nε-Isopropyl-L-lysine residue within the peptide chain. mdpi.com

This detailed fragmentation analysis is crucial for confirming the identity and structure of the modified peptide, ensuring that the modification has occurred at the intended lysine residue. mdpi.comnih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, IR spectroscopy can be used to:

Identify Key Functional Groups: The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present, including the N-H stretch of the amine, the C=O stretch of the carbamate (Boc group) and the carboxylic acid, and the C-H stretches of the alkyl groups. libretexts.org

Monitor Reaction Progress: The progress of the synthesis of this compound can be followed by observing changes in the IR spectrum. For example, the appearance of the strong carbonyl absorption from the Boc group is a clear indicator of its successful introduction. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine/Amide)Stretching3400-3200
C-H (Alkyl)Stretching2975-2850
C=O (Boc-carbamate)Stretching~1710
C=O (Carboxylic Acid)Stretching~1700
N-H (Amine/Amide)Bending1650-1550
C-O (Carboxylic Acid/Ester)Stretching1320-1210

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state.

The analysis of the IR spectrum provides a quick and effective way to confirm the presence of the desired functional groups and to assess the progress of the chemical transformations involved in the synthesis of this compound. nih.govd-nb.inforesearchgate.netresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the purification and analysis of this compound and its peptide derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions incorporating this modified amino acid. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, separating molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a nonpolar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to achieve optimal separation of the desired compound from impurities or unreacted starting materials. The Boc and isopropyl protecting groups on the lysine side-chain increase the hydrophobicity of the amino acid, leading to longer retention times on a reversed-phase column compared to its unprotected counterpart.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. This method is highly sensitive and can detect impurities at very low levels.

Key Parameters in HPLC Analysis of this compound:

ParameterTypical ConditionsPurpose
Stationary Phase C18 or C8 silica gel, 3-5 µm particle sizeProvides a nonpolar surface for hydrophobic interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and provide counter-ions for basic residues.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent to elute hydrophobic compounds.
Gradient Linear gradient from 5% to 95% Mobile Phase B over 20-30 minutesEnsures the elution of compounds with a wide range of polarities.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Detection UV Absorbance at 210-220 nmDetects the peptide bonds and other chromophores in the molecule.
Column Temperature 25-40 °CAffects the viscosity of the mobile phase and the efficiency of the separation.

This table presents typical starting conditions for the HPLC analysis of Boc-protected amino acids and peptides. The exact parameters may need to be optimized for specific applications.

Spectroscopic Methods for Investigating Peptide-Protein Interactions (e.g., Fluorescence Quenching Studies)

Spectroscopic techniques are powerful tools for probing the interactions between peptides containing modified amino acids, such as Nε-Isopropyl-L-lysine, and their target proteins. Fluorescence spectroscopy, in particular, is highly sensitive to changes in the local environment of a fluorophore, making it ideal for studying binding events.

Fluorescence quenching studies can provide valuable information about the binding affinity and kinetics of a peptide-protein interaction. This technique relies on the decrease in fluorescence intensity of a fluorophore when it comes into close proximity with a quenching molecule. The fluorophore can be an intrinsic amino acid within the peptide or protein, such as tryptophan, or an extrinsically attached fluorescent dye.

In a typical experiment, the fluorescence of the protein (containing tryptophan, for example) is monitored as the lysine-modified peptide is titrated into the solution. If the peptide binds to the protein in a way that brings a quenching group (which could be part of the peptide itself or another molecule) near the tryptophan residue, a decrease in fluorescence intensity will be observed. The magnitude of this quenching can be used to determine the binding constant (Ka) and stoichiometry of the interaction.

The Stern-Volmer equation is often used to analyze the quenching data:

F0 / F = 1 + KSV[Q]

Where:

F0 is the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

KSV is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

By plotting F0/F against [Q], a linear relationship should be observed for simple collisional quenching, from which KSV can be determined. This information provides insights into the accessibility of the fluorophore and the nature of the binding interaction.

High-Resolution Imaging Techniques for Lysine-Modified Materials

High-resolution imaging techniques are essential for visualizing the morphology and surface characteristics of materials that have been modified with this compound or peptides containing this residue. These methods are particularly crucial in the field of nanomaterials and biomaterials, where the physical properties at the nanoscale dictate their function.

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of nanomaterials. utexas.edu It works by transmitting a beam of electrons through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. TEM can provide detailed information about the size, shape, and internal structure of nanoparticles that have been functionalized with lysine-containing peptides. researchgate.net

For example, if this compound is incorporated into a peptide that is then conjugated to gold nanoparticles, TEM can be used to:

Determine the size and size distribution of the nanoparticles: This is crucial for understanding the material's properties, as they are often size-dependent.

Visualize the morphology of the nanoparticles: TEM can reveal whether the particles are spherical, rod-shaped, or have other morphologies.

Assess the dispersion of the nanoparticles: It can show whether the particles are well-dispersed or aggregated, which is important for their application.

Observe the peptide coating (in some cases): While individual peptide molecules are generally too small to be resolved directly, a dense layer of peptides on the nanoparticle surface can sometimes be visualized as a halo or by using staining techniques.

Scanning Electron Microscopy (SEM) is a complementary technique to TEM that provides high-resolution images of the surface of a material. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the signals that result from the electron-sample interactions are used to generate an image. researchgate.net

When a material, such as a polymer scaffold or a medical implant, is coated with a peptide containing Nε-Isopropyl-L-lysine, SEM can be used to:

Examine the surface topography: SEM reveals the texture and features of the surface at the micro- and nanoscale. This is important for understanding how the modified surface will interact with its environment, for instance, with cells in a biological system.

Assess the uniformity of the peptide coating: It can show whether the peptide coating is evenly distributed across the surface or if there are patches or aggregates.

Observe changes in surface morphology after modification: By comparing SEM images of the material before and after peptide conjugation, any changes to the surface structure can be identified.

Comparison of TEM and SEM for Lysine-Modified Materials:

FeatureTransmission Electron Microscopy (TEM)Scanning Electron Microscopy (SEM)
Primary Information Internal structure, size, shapeSurface topography, morphology
Resolution Typically higher (atomic resolution possible)Generally lower than TEM
Sample Preparation Requires very thin samples (electron transparent)Can be used with bulk samples
Imaging Mechanism Transmitted electronsScattered electrons (secondary and backscattered)
Typical Application Characterizing individual nanoparticlesAnalyzing the surface of a material

X-ray Crystallography for Three-Dimensional Structural Elucidation of Nε-Isopropyl-L-lysine-Containing Peptides

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules, including peptides. nih.gov The technique involves crystallizing the peptide of interest and then bombarding the crystal with a beam of X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of an electron density map, from which the atomic structure can be built. nih.gov

Determining the crystal structure of a peptide containing Nε-Isopropyl-L-lysine can provide invaluable insights into how this modification influences the peptide's conformation and its interactions with other molecules. The isopropyl group on the lysine side chain can have significant steric and hydrophobic effects, which can alter the peptide's secondary structure (e.g., alpha-helix or beta-sheet) and its ability to bind to a target protein.

The key steps in the X-ray crystallographic analysis of a modified peptide include:

Peptide Synthesis and Purification: The peptide containing Nε-Isopropyl-L-lysine is synthesized and purified to a very high degree, typically using HPLC.

Crystallization: The purified peptide is subjected to a wide range of conditions (e.g., different precipitants, pH, and temperature) to induce the formation of well-ordered crystals. This is often the most challenging step in the process.

Data Collection: A suitable crystal is mounted in an X-ray diffractometer, and diffraction data are collected.

Structure Solution and Refinement: The diffraction data are processed to determine the phases of the diffracted X-rays, which is necessary to calculate the electron density map. An atomic model of the peptide is then built into the electron density and refined to best fit the experimental data.

The resulting crystal structure provides precise coordinates for every atom in the peptide, revealing detailed information about bond lengths, bond angles, and torsion angles. This structural information is crucial for understanding the peptide's function at a molecular level and for the rational design of new peptide-based therapeutics or biomaterials.

Theoretical and Computational Approaches in Research Involving Boc Lys Ipr Oh

Molecular Modeling and Docking Studies for Rational Peptide and Peptidomimetic Design

Molecular modeling and docking studies are instrumental in the rational design of peptides and peptidomimetics incorporating modified amino acids like Boc-lys(ipr)-OH. These computational techniques allow researchers to predict and understand how the Nε-isopropyl modification influences the three-dimensional structure and potential biological activity of peptide sequences. By simulating the interaction of this compound-containing peptides with target biomolecules, such as proteins or receptors, researchers can identify favorable binding poses and estimate binding affinities. This process aids in the in silico screening of peptide libraries and the optimization of lead peptide candidates. For instance, docking simulations can reveal specific hydrophobic interactions or steric effects introduced by the isopropyl group at the lysine (B10760008) side chain, guiding the design of peptides with enhanced or altered target specificity and potency. The ability to computationally explore the binding landscape of modified peptides facilitates a more efficient and targeted approach to peptide drug discovery and development.

Structure-Activity Relationship (SAR) Analysis of Nε-Isopropyl-L-lysine-Containing Compounds

Structure-Activity Relationship (SAR) analysis, often computationally driven, is crucial for understanding how structural modifications, such as the Nε-isopropyl substitution on lysine, impact the biological activity of related compounds. In the context of Nε-isopropyl-L-lysine derivatives, computational SAR studies can systematically explore the effects of this modification compared to native lysine or other Nε-substituted lysines. This involves analyzing trends in binding affinity, efficacy, or other relevant biological parameters against structural variations. Computational tools can help identify key features of the Nε-isopropyl group that contribute to or detract from desired biological outcomes, such as improved membrane permeability, altered receptor binding, or enhanced metabolic stability. By building computational models that correlate structural features with activity, researchers can predict the properties of novel Nε-isopropyl-L-lysine-containing analogs, thereby streamlining the discovery of potent and selective therapeutic agents.

Investigation of Protecting Group Cleavage Mechanisms and Optimized Reaction Pathways

The investigation of protecting group cleavage mechanisms, particularly for the tert-butoxycarbonyl (Boc) group in this compound, is critical for efficient peptide synthesis. Computational chemistry can provide detailed insights into the reaction pathways and transition states involved in these deprotection processes. Techniques such as Density Functional Theory (DFT) can be employed to model the reaction mechanism, identify key intermediates, and calculate activation energies for different cleavage conditions (e.g., acidic hydrolysis). This allows for the rational optimization of reaction conditions to achieve selective and high-yield deprotection without compromising the integrity of the modified amino acid or the peptide chain. Understanding these mechanisms computationally can lead to the development of milder, more efficient, and greener synthetic protocols for incorporating Nε-isopropyl-L-lysine into peptides and peptidomimetics.

Compound Nomenclature

Common NameIUPAC Name
This compoundNα-tert-Butoxycarbonyl-Nε-isopropyl-L-lysine
Nε-Isopropyl-L-lysineNε-isopropyl-L-lysine

Future Perspectives and Emerging Avenues in Nα Boc Nε Isopropyl L Lysine Research

Development of Novel Orthogonal Protecting Group Strategies for Lysine (B10760008) Derivatives

The synthesis of complex peptides, such as those with multiple lysine residues requiring differential modification, relies heavily on the use of orthogonal protecting groups. nih.gov An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications. nih.gov In the context of lysine, which possesses two primary amines, such strategies are crucial for preventing unwanted side reactions and ensuring the correct peptide sequence and modification pattern. chapman.edu

Currently, a variety of protecting groups are employed for the ε-amino group of lysine, each with distinct cleavage conditions. The development of new protecting groups with unique removal mechanisms is an active area of research. This allows for more intricate and complex peptide designs. For instance, the combination of acid-labile (e.g., Boc, Mtt, Mmt), base-labile (e.g., Fmoc), and photolabile protecting groups, as well as those removed by specific chemical reagents (e.g., Dde, ivDde cleaved by hydrazine), provides chemists with a powerful toolbox for sophisticated peptide synthesis. nih.gov

Future research in this area is focused on the design and synthesis of novel protecting groups with even greater orthogonality. This includes groups that can be removed under exceptionally mild conditions to preserve sensitive functionalities elsewhere in the peptide. Furthermore, the development of "multi-orthogonal" protecting group schemes, where several different protecting groups can be removed in any desired order, will open up new possibilities for the creation of highly complex and multifunctional peptide-based molecules.

Table 1: Examples of Orthogonal Protecting Groups for Lysine

Protecting GroupAbbreviationCleavage Condition
tert-ButyloxycarbonylBocMild acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine
4-MethyltritylMttDilute acid (e.g., 1% TFA in DCM)
4-MethoxytritylMmtDilute acid (e.g., 1% TFA in DCM)

Exploration of Expanded Chemical Space with Nε-Isopropyl-L-lysine for Enhanced Bioactivity

The incorporation of non-canonical amino acids, such as Nε-isopropyl-L-lysine, into peptides allows for the exploration of a greatly expanded chemical space beyond the 20 proteinogenic amino acids. chemimpex.comchemimpex.com This expansion can lead to the discovery of peptides with enhanced biological activity, improved stability, and better pharmacokinetic profiles. chemimpex.com The Nε-isopropyl group, being a small, hydrophobic alkyl group, can influence the properties of a peptide in several ways.

The presence of the isopropyl group can alter the local hydrophobicity of the peptide, which may enhance its interaction with biological targets, such as protein receptors or enzymes. researchgate.net It can also introduce steric bulk that can influence the peptide's conformation, potentially locking it into a more bioactive shape. Furthermore, the Nε-alkylation of lysine can protect the peptide from degradation by certain proteases, thereby increasing its in vivo half-life. researchgate.net For example, studies on antimicrobial peptides have shown that modifying lysine side chains can impact their activity and cytotoxicity. nih.gov

Future research will likely involve the systematic substitution of lysine residues with Nε-isopropyl-L-lysine in known bioactive peptides to probe structure-activity relationships. This could lead to the development of more potent and stable peptide therapeutics. Additionally, the exploration of other Nε-alkylated lysine derivatives with varying chain lengths and branching will further expand the accessible chemical space and provide a deeper understanding of how these modifications modulate peptide function. nih.gov

Integration into Advanced Bioconjugation and Bioorthogonal Chemistry Platforms

Bioconjugation, the covalent linking of two biomolecules, is a powerful tool in chemical biology and drug development. nih.gov Lysine residues are frequently targeted for bioconjugation due to the high nucleophilicity of the ε-amino group. nih.gov The use of Boc-Lys(ipr)-OH in peptide synthesis allows for the protection of a specific lysine residue, thereby directing bioconjugation to other available sites. Conversely, after deprotection of the α-amino group and incorporation into a peptide, the Nε-isopropyl-L-lysine residue itself is generally not reactive towards common bioconjugation reagents.

However, the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting new possibilities. acs.org Future research could focus on developing novel bioorthogonal reactions that are specific for Nε-alkylated amines. This would allow for the site-specific labeling of peptides containing Nε-isopropyl-L-lysine with imaging agents, drug molecules, or other functionalities in a biological context.

Furthermore, the synthesis of lysine derivatives bearing bioorthogonal handles, such as azides or alkynes, is an active area of research. mdpi.comresearchgate.net These can be incorporated into peptides and then specifically reacted with a complementary probe. The principles of orthogonal protection are crucial in these syntheses to ensure that the bioorthogonal handle is not compromised during peptide elongation.

Table 2: Common Bioorthogonal Reactions

ReactionReactants
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and a strained alkyne (e.g., cyclooctyne)
Staudinger LigationAzide and a phosphine
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine and a strained alkene (e.g., trans-cyclooctene)
Oxime/Hydrazone LigationAldehyde/ketone and an aminooxy/hydrazine

Potential in Rational Design of Next-Generation Peptide-Based Biologics

The rational design of peptide-based biologics aims to create therapeutic agents with high specificity and efficacy. nih.gov This often involves the use of computational modeling and a deep understanding of the interactions between the peptide and its biological target. nih.gov The incorporation of modified amino acids like Nε-isopropyl-L-lysine is a key strategy in this process. nih.gov

By strategically placing Nε-isopropyl-L-lysine within a peptide sequence, it is possible to fine-tune its properties. For example, the hydrophobic isopropyl group could be positioned to interact with a hydrophobic pocket on a target protein, thereby increasing binding affinity. researchgate.net Alternatively, it could be used to disrupt an undesirable interaction or to stabilize a specific secondary structure, such as an α-helix or β-sheet. The rational design process can be guided by structural information from X-ray crystallography or NMR spectroscopy of the peptide-target complex. mdpi.com

The future of this field lies in the iterative cycle of design, synthesis, and biological evaluation. As our understanding of the structural basis of peptide-protein interactions improves, so too will our ability to rationally design peptide-based biologics with desired therapeutic profiles. The availability of a diverse palette of modified amino acids, including Nε-isopropyl-L-lysine, will be essential for the success of these endeavors. chemimpex.com

Synergistic Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Nanotechnology

The development and application of modified amino acids like this compound is a prime example of the synergy between different scientific disciplines. Synthetic organic chemists are tasked with the challenge of developing efficient and stereoselective routes to these novel building blocks. researchgate.net Chemical biologists then utilize these compounds to synthesize modified peptides and proteins to probe and manipulate biological systems. nih.gov

An exciting and rapidly developing area where this synergy is particularly evident is in the field of nanotechnology. Peptides have been shown to self-assemble into a variety of well-defined nanostructures, such as nanofibers, nanotubes, and nanospheres. chapman.edunih.gov The properties of these self-assembled materials are dictated by the amino acid sequence and the presence of any modifications.

The incorporation of Nε-isopropyl-L-lysine into self-assembling peptides could be used to control the morphology and properties of the resulting nanomaterials. sci-hub.se The hydrophobic interactions of the isopropyl groups could play a key role in driving the self-assembly process. nih.gov These peptide-based nanomaterials have potential applications in areas such as drug delivery, tissue engineering, and biosensing. escholarship.orgdovepress.com

Future research at this interface will likely involve the design of novel Nε-alkylated lysine derivatives to create new classes of self-assembling peptides with unique properties. The collaboration between synthetic chemists, chemical biologists, and nanotechnologists will be crucial for translating these fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-lys(ipr)-OH with high purity, and how can researchers optimize yield?

  • Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the lysine amine, followed by isopropyl (ipr) group introduction. Key steps include:

  • Reagent Selection : Use Boc anhydride in a basic medium (e.g., NaOH/dioxane) for amine protection .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
  • Yield Optimization : Adjust reaction time (monitored by TLC) and stoichiometry (e.g., 1.2 equivalents of isopropylating agent) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm Boc and ipr group integration. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+, with theoretical mass matching calculated values (e.g., C14_{14}H26_{26}N2_2O4_4: 310.42 g/mol) .
  • HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound solubility data across different solvent systems?

  • Methodological Answer :

  • Systematic Testing : Design a solubility matrix using polar (DMSO, water), semi-polar (THF), and non-polar (hexane) solvents. Record solubility at 25°C and 60°C .
  • Data Normalization : Account for solvent polarity (via Hansen solubility parameters) and hydrogen-bonding capacity. Discrepancies may arise from ipr group steric hindrance limiting solubility in non-polar solvents .
  • Validation : Compare results with structurally similar compounds (e.g., Boc-Lys(Cbz)-OH) to identify trends .

Q. What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples at pH 2–12 (buffer solutions) and temperatures 4–80°C. Monitor degradation via HPLC every 24 hours .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, Boc deprotection accelerates above pH 10, requiring storage at neutral pH and 4°C .
  • Mechanistic Insights : FTIR or 1H^1H-NMR can identify hydrolysis products (e.g., free lysine or ipr-group cleavage) .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions between this compound and target proteins (e.g., enzyme active sites) using software like GROMACS. Focus on ipr group hydrophobicity and steric effects .
  • Docking Studies : AutoDock Vina predicts binding affinities. Compare with experimental IC50_{50} values to validate models .
  • QSAR Analysis : Corrogate substituent effects (e.g., ipr vs. benzyl groups) on bioactivity using descriptors like logP and polar surface area .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50_{50}. Include 95% confidence intervals .
  • Error Mitigation : Replicate assays (n ≥ 3) and use ANOVA to assess batch-to-batch variability in synthesized compounds .
  • Comparative Studies : Apply t-tests to evaluate differences between this compound and analogs (e.g., Boc-Lys(Ac)-OH) .

Q. How should researchers design experiments to investigate this compound’s role in peptide synthesis efficiency?

  • Methodological Answer :

  • Controlled Variables : Compare coupling efficiency (via Kaiser test) using this compound vs. unprotected lysine in solid-phase synthesis .
  • Optimization Parameters : Vary activating agents (HBTU vs. HATU) and reaction times. Monitor Fmoc deprotection rates .
  • Data Interpretation : Use LC-MS to identify truncated peptides, linking inefficiencies to ipr group steric bulk .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for ensuring reproducibility in this compound research?

  • Methodological Answer :

  • Detailed Protocols : Report exact reaction conditions (solvent purity, equipment calibration) and raw data (e.g., NMR spectra with peak assignments) .
  • Data Deposition : Share characterization data in repositories like ChemSpider or PubChem with unique identifiers .
  • Negative Results : Disclose failed experiments (e.g., Boc deprotection under acidic conditions) to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.